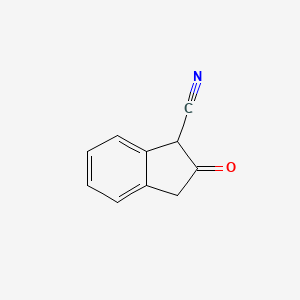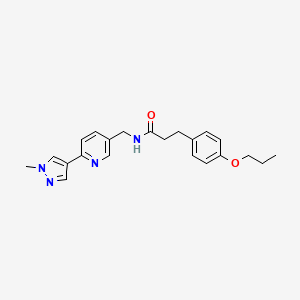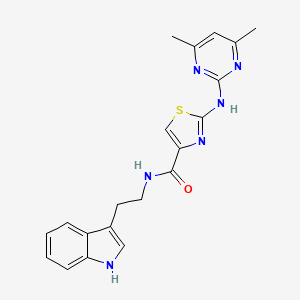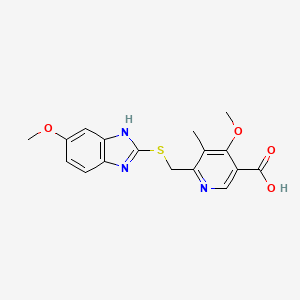
2-Oxo-2,3-dihydro-1H-inden-1-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is a chemical compound with the molecular formula C10H7NO and a molecular weight of 157.17 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is 1S/C10H7NO/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9H,5H2 . This indicates that the molecule contains 10 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom.Chemical Reactions Analysis
While specific chemical reactions involving 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile are not available, it has been used as a reagent in the preparation and anticonvulsant activity of imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists .Physical And Chemical Properties Analysis
2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is a powder at room temperature . It has a melting point of 172-175°C .Wissenschaftliche Forschungsanwendungen
Synthese von substituierten Verbindungen
“2-Oxo-2,3-dihydro-1H-inden-1-carbonitril” wird bei der Synthese von substituierten 2-Oxo-2,3-dihydro-1H-imidazo-[1,2-a]indol-6,7-dicarbonitrilen verwendet . Diese dreistufige Prozedur beginnt mit substituierten 2-Amino-1-hydroxy-1H-indol-5,6-dicarbonitrilen .
Antiepileptische Aktivität
Diese Verbindung ist ein Reagenz bei der Herstellung und antiepileptischen Aktivität von Imidazoindeno-pyrazinon-Carbonsäure-Derivaten . Diese Derivate wirken als AMPA-Antagonisten, die bei der Behandlung bestimmter neurologischer Erkrankungen eingesetzt werden .
Biologisches Potenzial von Indolderivaten
Indolderivate, darunter “this compound”, besitzen verschiedene biologische Aktivitäten . Dazu gehören antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalarielle und anticholinesterase-Aktivitäten .
Antivirale Aktivität
Indolderivate wie “this compound” haben sich als potenzielle antivirale Mittel gezeigt . So haben beispielsweise 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylate eine hemmende Wirkung gegen Influenza A gezeigt .
Antituberkulose-Aktivität
(E)-1-(2-(1H-Indol-3-yl)-5-(Pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substituiertes Phenyl)prop-2-en-1-on Derivate, die aus Pyridin und Indol gewonnen werden, wurden auf ihre in-vitro Antituberkulose-Aktivität untersucht . Diese Verbindungen wurden gegen H 37 Ra MTB (Mycobacterium tuberculosis) und BCG (Mycobacterium bovis) getestet .
Antikrebsaktivität
Indolderivate, darunter “this compound”, haben sich als potenzielle Antikrebsmittel gezeigt . Sie haben sich als hoch affine Bindungspartner an mehreren Rezeptoren erwiesen, was bei der Entwicklung neuer nützlicher Derivate für die Krebstherapie hilfreich sein kann .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary target of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is the AMPA receptors . These receptors are involved in fast synaptic transmission in the central nervous system (CNS). They play a key role in neural plasticity, which is a fundamental mechanism for learning and memory.
Mode of Action
2-oxo-2,3-dihydro-1H-indene-1-carbonitrile acts as an AMPA antagonist . This means it binds to AMPA receptors and inhibits their action. By doing so, it can modulate the excitatory neurotransmission in the brain, which can lead to various effects on the nervous system.
Result of Action
As an AMPA antagonist, 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile could potentially have anticonvulsant activity . By inhibiting the action of AMPA receptors, it could help to reduce excessive neural excitation, which is a characteristic feature of seizure disorders.
Biochemische Analyse
Biochemical Properties
2-Oxo-2,3-dihydro-1H-indene-1-carbonitrile is known to interact with various enzymes and proteins in biochemical reactions
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
2-oxo-1,3-dihydroindene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDOJTSJVRBTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C1=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902646 |
Source


|
| Record name | NoName_3186 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419510.png)
![3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2419512.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2419513.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide](/img/structure/B2419514.png)


![1-[(2-Chlorophenyl)methyl]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2419519.png)
![Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2419524.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419525.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2419527.png)


![Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2419532.png)

